molecular formula C20H30O2 B1151985 trans-Communic acid CAS No. 2761-77-5

trans-Communic acid

Cat. No. B1151985
CAS RN: 2761-77-5
M. Wt: 302.5 g/mol
InChI Key:
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Description

Trans-Communic acid is a diterpenoid . It is one of the five communic acids that have been described to date. They differ in the location of the double bonds and the orientation of the carboxyl group . Trans-Communic acid has the double bonds located in positions 8(17), 12, and 14, with Δ 12 double bond E stereochemistry, and axial carboxyl group orientation . It can be isolated from the ethyl acetate extract of young cones of hinoki (Chamaecyparis obtusa Endl.) .


Synthesis Analysis

Communic acids have proven useful as chirons for the synthesis of bioactive natural products . Among other uses, they have been used for the synthesis of quassinoids (formal), abietane antioxidants, ambrox and other perfume fixatives, podolactone herbicides, etc., featuring shorter and more efficient processes .


Molecular Structure Analysis

Trans-Communic acid is a diterpenic natural product with a labdane skeleton containing three double bonds and a carboxyl group at position 19 . It contains a total of 53 bonds; 23 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The reaction of methyl esters of trans- and cis-communic acids was studied. Treatment of 1a with mercuric acetate (1:2) in THF/H2O and the subsequent reduction of mercurials with NaBH4 afforded compounds 19–22 .


Physical And Chemical Properties Analysis

Trans-Communic acid has a molecular weight of 302.45 and its chemical formula is C20H30O2 .

Scientific Research Applications

Synthesis of Bioactive Compounds

Communic Acid serves as a chiron for synthesizing various bioactive compounds. Its structure is utilized to create complex molecules with significant biological activities. For instance, it has been used in the synthesis of quassinoids , which are known for their antimalarial properties .

Development of Antitumor Agents

The compound’s potential in cancer treatment is being explored due to its antitumoral properties. Researchers are investigating its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antibacterial Applications

Communic Acid exhibits antibacterial activity, making it a candidate for developing new antibiotics. It’s particularly useful against bacteria that have developed resistance to conventional antibiotics .

Hypolipidemic Effects

Studies have shown that Communic Acid can have hypolipidemic effects, which could be beneficial in treating conditions like hyperlipidemia and preventing cardiovascular diseases .

Smooth Muscle Relaxation

This compound has been found to relax smooth muscles, which can be applied in treating conditions such as asthma, where smooth muscle constriction is a problem .

Antioxidant Synthesis

Communic Acid is used to synthesize abietane antioxidants . These antioxidants are important in combating oxidative stress, which is implicated in various chronic diseases .

Perfumery and Fixatives

The compound is also valuable in the perfumery industry. It’s used to create ambrox , which is a key ingredient in perfume fixatives, enhancing the longevity and quality of fragrances .

Herbicide Production

Lastly, Communic Acid is utilized in the production of podolactone herbicides . These herbicides are effective in controlling unwanted vegetation without harming the environment .

Future Directions

Communic acids, including trans-Communic acid, have shown potential for various applications due to their bioactivity. They have been used as chirons for the synthesis of various bioactive natural products . Their potential for future research and applications seems promising, but more studies are needed to fully understand their properties and potential uses.

properties

IUPAC Name

(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBZFOQXPOGACY-VWVSFFKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348411
Record name trans-Communic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Communic Acid

CAS RN

10178-32-2, 1231-35-2
Record name Communic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010178322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Communic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COMMUNIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SER34Y2ER9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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